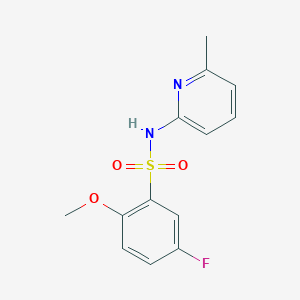
4-bromo-N-cyclopentyl-3-propoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-cyclopentyl-3-propoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research due to its unique properties and mechanism of action.
Mechanism of Action
4-bromo-N-cyclopentyl-3-propoxybenzenesulfonamide acts as a TRPV1 antagonist, blocking the channel and reducing the sensation of pain. It also inhibits the production of inflammatory cytokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, this compound has been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in animal models. It also has anticonvulsant properties, reducing the frequency and severity of seizures in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-N-cyclopentyl-3-propoxybenzenesulfonamide in lab experiments is its specificity for the TRPV1 channel, allowing for targeted investigation of its role in pain sensation. However, one limitation is its potential toxicity, which must be carefully monitored in animal models and in vitro studies.
Future Directions
There are many potential future directions for research involving 4-bromo-N-cyclopentyl-3-propoxybenzenesulfonamide. One area of interest is its potential as a therapeutic agent for inflammatory and pain-related conditions, such as arthritis and neuropathic pain. Another direction is the investigation of its anticonvulsant and anti-cancer properties, which could lead to the development of new treatments for these conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other ion channels and receptors.
Synthesis Methods
The synthesis of 4-bromo-N-cyclopentyl-3-propoxybenzenesulfonamide involves the reaction of cyclopentylamine with 4-bromo-3-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group using iron powder and hydrochloric acid. The resulting amine is then reacted with propyl bromide to form the final product.
Scientific Research Applications
4-bromo-N-cyclopentyl-3-propoxybenzenesulfonamide is used in various scientific research studies, including the investigation of its potential as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. It is also used in the study of ion channels, specifically the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
properties
Molecular Formula |
C14H20BrNO3S |
|---|---|
Molecular Weight |
362.28 g/mol |
IUPAC Name |
4-bromo-N-cyclopentyl-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C14H20BrNO3S/c1-2-9-19-14-10-12(7-8-13(14)15)20(17,18)16-11-5-3-4-6-11/h7-8,10-11,16H,2-6,9H2,1H3 |
InChI Key |
JOWVZDXXPQTPTB-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Br |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B288100.png)
![N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B288107.png)

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B288120.png)
![2-benzyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288121.png)
![2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288123.png)
![2-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288127.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288133.png)
![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B288146.png)
![4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B288153.png)



![4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether](/img/structure/B288170.png)